molecular formula C15H20N2O B2722236 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide CAS No. 1396843-13-2

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide

Cat. No.: B2722236
CAS No.: 1396843-13-2
M. Wt: 244.338
InChI Key: IRKZSDYKTOFYSS-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide is a synthetic organic compound characterized by a propionamide group linked to a but-2-yn-1-yl backbone substituted with a benzyl(methyl)amino moiety.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZSDYKTOFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide typically involves the reaction of benzylamine with propargyl bromide under basic conditions to form the intermediate N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)amine. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or nitriles.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Detailed Analysis of Analogues

Compound 8b (Reference )
  • Structural Features: Retains the propionamide group but replaces the benzyl(methyl)amino with a cyclohexylamino moiety. Incorporates a 6-methoxypyrimidin-4-yl group on the benzyl ring.
  • Synthesis : High yield (82%) achieved via Suzuki-Miyaura coupling using Pd(PPh₃)₂Cl₂, suggesting efficient cross-coupling under mild conditions.
  • Physicochemical Properties : Melting point (174°C) indicates moderate crystallinity, likely due to hydrogen bonding from the pyrimidine and amide groups.
  • Comparison to Target : The pyrimidine ring may enhance π-π stacking interactions in biological targets compared to the target compound’s simpler benzyl group.
Compound 10-C10 (Reference )
  • Structural Features : Shares the but-2-yn-1-yl backbone but includes a dihydroisoxazolyloxy group and a tetrahydroacridin-derived quaternary ammonium.
  • Synthesis : Low yield (10%) suggests challenges in forming the quaternary ammonium structure or steric hindrance from the acridin moiety.
  • Bioactivity : Reported as a cholinesterase inhibitor, likely due to the acridin group mimicking acetylcholine’s aromaticity.
  • Comparison to Target : The quaternary ammonium group may improve water solubility, whereas the target’s tertiary amine could enhance membrane permeability.
Sulfonamide Derivative (Reference )
  • Structural Features: Replaces the benzyl(methyl)amino group with a sulfonamide-linked isoxazole. The sodium salt form suggests ionic character.
Quinoline-Based Patent Compound (Reference )
  • Structural Features: Propionamide attached to a quinoline core with chloro, pyridinylmethoxy, and tetrahydrofuran substituents.
  • Comparison to Target: The quinoline system introduces a rigid aromatic scaffold, which may enhance binding to hydrophobic enzyme pockets. The chloro and pyridinylmethoxy groups could modulate electronic properties and metabolic stability.

Research Findings and Trends

  • Synthetic Efficiency : Pd-catalyzed couplings (e.g., in Compound 8b) yield higher efficiencies (82%) compared to quaternary ammonium formations (10% for 10-C10), highlighting methodology-dependent challenges .
  • Bioactivity Correlations: Cholinesterase inhibition in 10-C10 is attributed to the acridin moiety, suggesting that the target compound’s benzyl(methyl)amino group may require additional functionalization for similar activity .
  • Solubility vs. Permeability : Sodium sulfonamide derivatives () prioritize solubility, while tertiary amines (Target Compound) favor lipophilicity—a critical trade-off in drug design .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological interactions. The compound consists of:

  • Benzyl group : Known for its ability to enhance lipophilicity and facilitate membrane permeability.
  • Methylamino group : This amine moiety can participate in hydrogen bonding, influencing receptor interactions.
  • But-2-yn-1-yl chain : Provides structural diversity and may be involved in specific binding interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels. For example, it could inhibit monoamine oxidase (MAO), which is crucial in dopamine metabolism, thus influencing dopaminergic signaling pathways .
  • Receptor Binding : It may bind to various receptors, modulating their activity. The structural features suggest potential interactions with dopamine receptors, which are significant in neurological conditions .
  • Signal Transduction Modulation : By altering receptor activity, the compound may impact downstream signaling pathways associated with various physiological responses.

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating serotonin and norepinephrine levels through MAO inhibition .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, a common feature in neurodegenerative diseases like Parkinson's .
  • Anticancer Potential : Some studies have investigated the ability of related compounds to induce apoptosis in cancer cells, suggesting a pathway through which they could be developed as anticancer agents.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound for their MAO-B inhibitory activity. The study found that certain modifications significantly enhanced inhibitory potency, indicating that structural optimization can lead to improved therapeutic agents .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundMAO-B Inhibition21
Related Compound ANeuroprotective35
Related Compound BAnticancer Activity26

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